molecular formula C16H16ClN3O2 B10934013 1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10934013
M. Wt: 317.77 g/mol
InChI Key: SCDYARSREIIFKQ-UHFFFAOYSA-N
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Description

1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a dimethylpyrazole ring, and a dihydropyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazole derivative.

    Formation of the Dihydropyrrole-2,5-Dione Moiety: This step involves the cyclization of an appropriate precursor, such as a maleimide derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group and pyrazole ring may play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOLE: Lacks the dihydropyrrole-2,5-dione moiety.

    1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Contains a carboxylic acid group instead of the dihydropyrrole-2,5-dione moiety.

Uniqueness

1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the chlorobenzyl group and the dihydropyrrole-2,5-dione moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H16ClN3O2/c1-10-16(20-14(21)7-8-15(20)22)11(2)19(18-10)9-12-5-3-4-6-13(12)17/h3-6H,7-9H2,1-2H3

InChI Key

SCDYARSREIIFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N3C(=O)CCC3=O

Origin of Product

United States

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